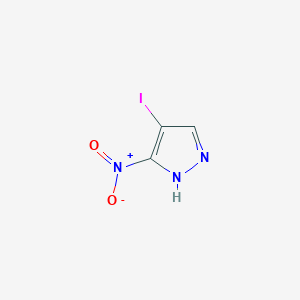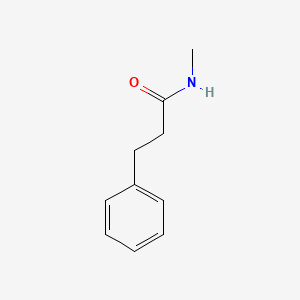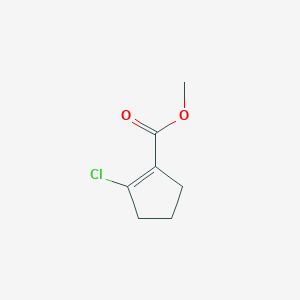![molecular formula C13H11ClO4S B1352860 [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride CAS No. 521980-26-7](/img/structure/B1352860.png)
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride: is an organic compound with the molecular formula C13H11ClO4S and a molecular weight of 298.75 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride typically involves the reaction of 3-(2-Methoxyphenoxy)phenol with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and .
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For example, reaction with an amine would yield a sulfonamide .
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides , which are important intermediates in pharmaceutical synthesis .
Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity of these molecules, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism by which [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride exerts its effects involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically proceeds through a nucleophilic substitution mechanism , where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Molecular Targets and Pathways: The molecular targets of this compound are typically nucleophilic sites on biomolecules or other organic compounds. The pathways involved in its reactions are primarily those of nucleophilic substitution .
Comparaison Avec Des Composés Similaires
- [3-(2-Methoxyphenoxy)phenyl]sulfonamide
- [3-(2-Methoxyphenoxy)phenyl]sulfonic acid
- [3-(2-Methoxyphenoxy)phenyl]sulfonate esters
Uniqueness: What sets [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride apart from its similar compounds is its reactivity as a sulfonyl chloride. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Propriétés
IUPAC Name |
3-(2-methoxyphenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUIQFDHDUXTFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392916 |
Source


|
| Record name | 3-(2-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521980-26-7 |
Source


|
| Record name | 3-(2-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)
![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)
![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)


![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)




![Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium](/img/structure/B1352816.png)


